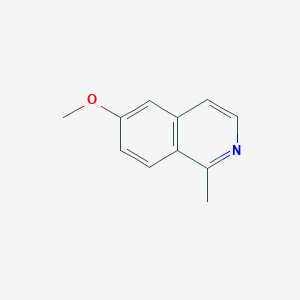

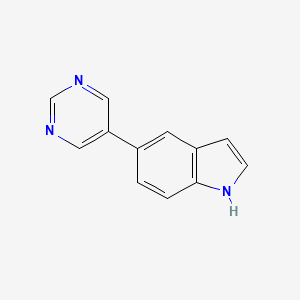

6-Methoxy-1-methylisoquinoline

Vue d'ensemble

Description

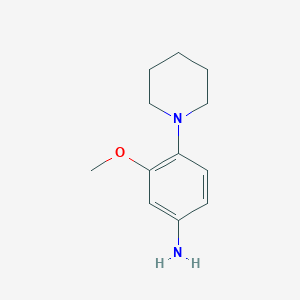

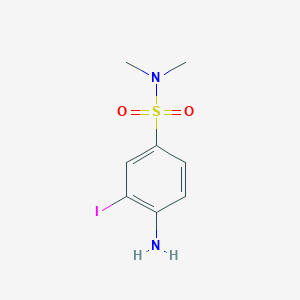

6-Methoxy-1-methylisoquinoline is a highly-substituted isoquinoline, which is an important scaffold in the synthesis of natural products and in drug development . It is a clear oil .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-methylisoquinoline can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase. It manipulates the molecules by converting them into ions using various ionization sources. With high-resolution MS, accurate molecular weights (MW) of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxy-1-methylisoquinoline can be complex due to the multitude of species involved. The reaction relationship topology matrix of the chemical reaction system can be depicted using a heatmap to represent the number of chemical reactions between different species .Physical And Chemical Properties Analysis

6-Methoxy-1-methylisoquinoline is a clear oil . More specific physical and chemical properties such as boiling point, density, solubility, and pKa are not available in the current literature.Applications De Recherche Scientifique

Novel Synthesis Methods

6-Methoxy-1-methylisoquinoline, a highly-substituted isoquinoline, is significant in the synthesis of natural products and drug development. A novel synthesis method has been developed for introducing a methyl group at C1 of isoquinolines, demonstrated by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This method involves direct metalation, cuprate-mediated methylation, and hydrogenolysis, offering an effective approach for complex alkaloid synthesis (Melzer, Felber, & Bracher, 2018).

Action on Blood Pressure and Smooth Muscle

Isoquinolines, including variants similar to 6-Methoxy-1-methylisoquinoline, have been studied for their effects on blood pressure, pulse rate, respiration, and smooth muscle. Pressor activity (blood pressure raising) is associated with secondary amines in these compounds, and modifications in oxygen functions influence their physiological actions. This research can guide the development of cardiovascular drugs (Fassett & Hjort, 1938).

Tubulin Polymerization Inhibition

Methoxy-substituted isoquinolines, including structures akin to 6-Methoxy-1-methylisoquinoline, have been found to inhibit tubulin polymerization, a crucial process in cell division. This feature positions them as potential cytostatics (cancer therapy drugs). For example, derivatives such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have shown significant activity in breast cancer cells, indicating potential for anti-cancer drug development (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Quantum Entanglement in Cancer Diagnosis

A study involving a derivative of 6-Methoxy-1-methylisoquinoline explored its interaction with a two-mode field in the presence of two-photon transitions. This research, focusing on quantum entanglement dynamics, has implications for diagnosing human cancer cells, tissues, and tumors, demonstrating the potential of quantum approaches in medical diagnostics (Alireza, Jennifer, & Angela, 2019).

Fluorescent Labeling in Biomedical Analysis

6-Methoxy-4-quinolone, a derivative of 6-Methoxy-1-methylisoquinoline, serves as a novel fluorophore with strong fluorescence in various pH ranges, useful in biomedical analysis. Its stability and fluorescent properties make it an excellent candidate for fluorescent labeling in diverse applications, such as labeling of carboxylic acids (Hirano et al., 2004).

Anti-TMV Activity

Isoquinoline alkaloids, structurally related to 6-Methoxy-1-methylisoquinoline, have been isolated from plants like Thalictrum glandulosissimum, showing weak anti-tobacco mosaic virus (TMV) activity. This suggests potential applications in plant protection and antiviral research (Hu et al., 2020).

Propriétés

IUPAC Name |

6-methoxy-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDSYQHGTWALKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579810 | |

| Record name | 6-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-methylisoquinoline | |

CAS RN |

52986-71-7 | |

| Record name | 6-Methoxy-1-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52986-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)